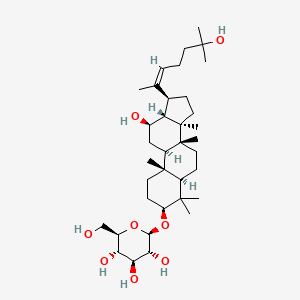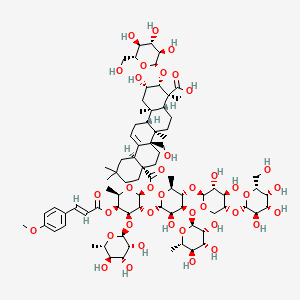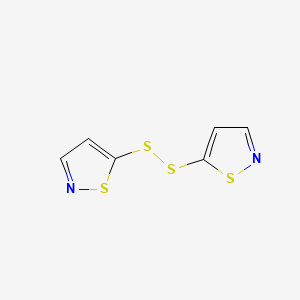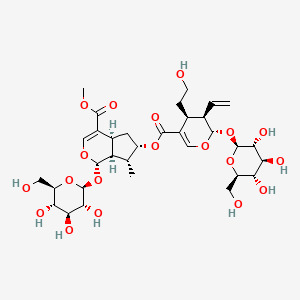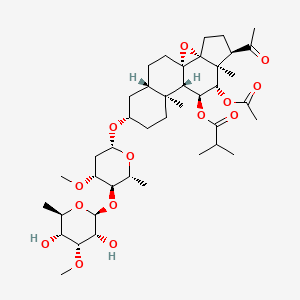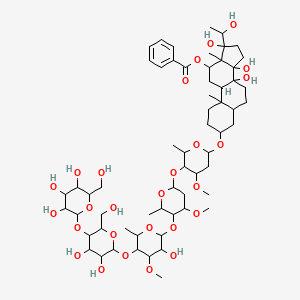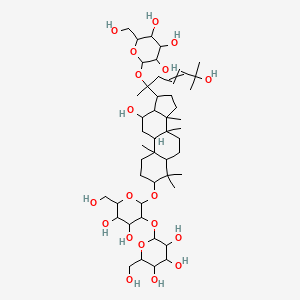
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide” is a chemical compound with the CAS Number: 1197953-49-3 . It has a molecular weight of 316.13 . The compound is used as an intermediate of AP26113, which is an effective ALK inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of 2,5,6-trichloro pyrimidine and 2-(dimethylphosphonino) aniline . The reaction is carried out in a one-necked flask with DMF as the solvent, heated to 60 °C and stirred for 4 hours . The organic phase is then separated, washed with water, and dried over anhydrous sodium sulfate . The residue is passed through a silica gel column to yield the final product .Molecular Structure Analysis
The molecular formula of the compound is C12H12Cl2N3OP . The InChI code for the compound is 1S/C12H12Cl2N3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a predicted boiling point of 527.5±50.0 °C and a predicted density of 1.41±0.1 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Intermediate for ALK Inhibitor
This compound is known to be an intermediate in the synthesis of AP26113 , which is an effective Anaplastic Lymphoma Kinase (ALK) inhibitor . ALK inhibitors are a class of drugs used in the treatment of cancer, including some types of lung cancer and lymphomas.
Role in SNAr Reactions
The compound has been involved in S_NAr reactions , which are a type of nucleophilic aromatic substitution reaction . These reactions are fundamental in organic chemistry and are widely used in the synthesis of various organic compounds.
Synthesis of Pyrimidine-based Compounds
The compound is used in the synthesis of pyrimidine-based compounds . Pyrimidines are a class of organic compounds that are widely present in nature, including in DNA and RNA. They have a wide range of pharmacological applications, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .
Role in Aromatic Substitution
The compound has been involved in aromatic substitution reactions . This type of reaction is fundamental in organic chemistry and is widely used in the synthesis of various organic compounds.
Role in the Synthesis of Halopyrimidines
The compound has been involved in the synthesis of halopyrimidines . Halopyrimidines are a class of organic compounds that are widely used in medicinal chemistry due to their wide range of biological activities.
Role in the Synthesis of Dichloropyrimidines
The compound has been involved in the synthesis of dichloropyrimidines . Dichloropyrimidines are a class of organic compounds that are widely used in medicinal chemistry due to their wide range of biological activities.
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with the compound are H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKUAKVCJMVXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N3OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |
Q & A
Q1: What is the role of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide in the development of novel cancer therapies?
A1: (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide serves as a crucial building block in the synthesis of 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one []. This complex molecule has demonstrated potential as an ALK and EGFR modulator, which are promising targets for cancer treatment, particularly in non-small cell lung cancer (NSCLC) []. While the specific interactions and downstream effects of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide are not detailed in the provided research, its presence in the final compound suggests its importance for the overall activity and efficacy. Further research is needed to fully elucidate its contribution to the binding affinity, selectivity, and pharmacological properties of the final drug candidate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


